molecular formula C17H20ClNO3 B1232504 Hydromorphone hydrochloride CAS No. 71-68-1

Hydromorphone hydrochloride

Cat. No.: B1232504
CAS No.: 71-68-1
M. Wt: 321.8 g/mol
InChI Key: XHILEZUETWRSHC-NRGUFEMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydromorphone hydrochloride is synthesized from morphine through a series of chemical reactions. The primary steps involve the hydrogenation of morphine to produce dihydromorphine, followed by oxidation to form hydromorphone. The final step involves the conversion of hydromorphone to its hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure hydrogenation reactors and controlled oxidation processes. The purity and yield of the final product are critical, and stringent quality control measures are implemented to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Hydromorphone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydromorphone.

    Reduction: Dihydromorphine.

    Substitution: this compound.

Scientific Research Applications

Pharmacological Overview

Hydromorphone is an opioid agonist that primarily binds to mu-opioid receptors in the central nervous system, providing analgesic effects. It also exhibits partial agonist activity at delta receptors and agonist activity at kappa receptors, contributing to its pain-relieving properties . The drug's potency is significantly higher than that of morphine, with an estimated 5 to 8.5 times greater efficacy depending on the route of administration .

Clinical Applications

This compound is utilized in various clinical settings:

  • Palliative Care : It is frequently prescribed for patients with terminal illnesses to manage severe pain effectively while minimizing side effects like nausea and pruritus compared to other opioids .
  • Cancer Pain Management : Studies have shown that hydromorphone provides effective analgesia in cancer patients, often as a switch from morphine due to tolerance or adverse effects associated with long-term use .
  • Postoperative Pain Control : Hydromorphone is commonly used in postoperative settings, where it has been shown to provide superior pain control compared to other opioids like morphine and oxycodone .

Dosage Forms and Administration

Hydromorphone is available in various formulations:

  • Oral Tablets : Immediate-release and extended-release formulations are available.
  • Injectable Forms : Can be administered intravenously or subcutaneously.
  • Epidural and Intrathecal Routes : Used for localized pain management in certain cases .

Case Studies

Several case studies highlight the efficacy and risks associated with hydromorphone use:

  • Case Study on Overdose Risks : A study reported multiple cases where dosing errors led to fatal overdoses. For instance, an elderly patient received a dose significantly higher than intended due to a mix-up between hydromorphone and morphine vials, resulting in a tenfold overdose .
  • Cancer Patient Transitioning from Morphine : A randomized controlled trial demonstrated that transitioning patients from oral morphine to hydromorphone resulted in effective pain control with high patient satisfaction rates. The study confirmed conversion ratios of 1:5 and 1:8 for morphine to hydromorphone were clinically effective .
  • Palliative Care Application : In a comprehensive review involving over 8,000 patients receiving hydromorphone for various indications, outcomes measured included pain scores and patient satisfaction. The findings supported the use of hydromorphone in managing severe pain across diverse populations .

Adverse Effects

While hydromorphone is effective for pain management, it carries risks of side effects similar to other opioids:

  • Common Side Effects : Nausea, vomiting, constipation, sedation, and respiratory depression.
  • Less Common but Serious Risks : Potential for overdose and dependence; careful monitoring is essential during treatment initiation and dose adjustments .

Mechanism of Action

Hydromorphone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptors. This binding inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes generalized central nervous system depression, leading to analgesia, sedation, and respiratory depression .

Comparison with Similar Compounds

Hydromorphone hydrochloride’s unique combination of potency, rapid onset, and effectiveness in pain management makes it a valuable compound in both clinical and research settings.

Biological Activity

Hydromorphone hydrochloride is a potent opioid analgesic primarily used for the management of moderate to severe pain. It is a semisynthetic derivative of morphine and exhibits significant biological activity through its action on the central nervous system (CNS). This article provides a comprehensive overview of its pharmacodynamics, pharmacokinetics, case studies illustrating its clinical use, and relevant research findings.

Pharmacodynamics

Hydromorphone acts primarily as a μ-opioid receptor agonist , leading to analgesia by inhibiting neurotransmitter release in the CNS. It is approximately five times more potent than morphine , allowing it to provide effective pain relief at lower doses. The analgesic effect can occur without loss of consciousness, making it suitable for various clinical settings, including palliative care and postoperative pain management .

Pharmacokinetics

Absorption and Bioavailability:

  • Oral Administration: Hydromorphone is absorbed mainly in the upper small intestine with a bioavailability of about 60% due to extensive first-pass metabolism .
  • Intravenous (IV) Administration: Rapid absorption with peak plasma concentrations achieved within minutes.

Metabolism:

  • Hydromorphone undergoes extensive hepatic metabolism, primarily through glucuronidation to form hydromorphone-3-glucuronide, which accounts for over 95% of the administered dose . Minor metabolic pathways involve CYP3A4 and CYP2C9 enzymes, producing norhydromorphone.

Elimination:

  • The elimination half-life varies: approximately 2-3 hours for immediate-release forms and 8-15 hours for extended-release formulations. About 7% of the unchanged drug is excreted in urine, with most eliminated as metabolites .

Case Studies

Several case studies highlight the clinical implications of hydromorphone use:

  • Case Study in Palliative Care:
    An 81-year-old woman received hydromorphone for post-operative pain management. Due to a medication error involving morphine, she experienced an overdose that underscores the importance of careful dosing and monitoring in opioid administration .
  • Acute Pain Management:
    A 22-year-old man transitioned from morphine to hydromorphone due to inadequate pain control. Unfortunately, he suffered fatal respiratory depression after receiving hydromorphone, emphasizing the necessity of cautious titration and patient monitoring when switching opioids .
  • Chronic Pain Management:
    In a study involving patients with chronic nonmalignant pain, conversion to extended-release hydromorphone resulted in significant pain relief without an increase in side effects compared to previous opioid regimens .

Research Findings

Recent studies have provided valuable insights into the pharmacokinetics and efficacy of hydromorphone:

  • A study on American kestrels demonstrated high bioavailability and rapid elimination following IM administration, with a terminal half-life of about 1.25 hours . This research contributes to understanding hydromorphone's pharmacokinetic profile across species.
  • A systematic review indicated that hydromorphone is effective in managing cancer-related pain and is comparable to morphine in efficacy while potentially offering a better side effect profile for some patients .

Summary Table: Key Pharmacokinetic Parameters

ParameterImmediate ReleaseExtended Release
Bioavailability60%Varies
Peak Concentration Time30-60 minutes9 hours
Half-Life2-3 hours8-15 hours
Primary MetaboliteHydromorphone-3-glucuronideHydromorphone-3-glucuronide
Elimination RouteUrine (7% unchanged)Urine (7% unchanged)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the identity and purity of hydromorphone hydrochloride in formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include using a C18 column, a mobile phase of methanol and phosphate buffer (e.g., 35:65 v/v), and UV detection at 280 nm. System suitability tests (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensure precision. Solid-phase extraction (SPE) with L1 packing can isolate hydromorphone from matrices prior to analysis .

Q. How does this compound interact with opioid receptors, and what experimental models are used to study this?

Methodological Answer: Hydromorphone primarily binds to mu-opioid receptors (MORs), with secondary affinity for kappa and delta receptors. In vitro assays include receptor-binding studies using radiolabeled ligands (e.g., [³H]-DAMGO for MORs) in transfected cell lines. In vivo models, such as tail-flick tests in rodents, measure analgesic efficacy. Autoradiography in brain tissues (e.g., amygdala, thalamus) localizes receptor interactions .

Q. What are the stability profiles of this compound under standard clinical storage conditions?

Methodological Answer: Hydromorphone remains stable (>90% initial concentration) for 15 days in polypropylene syringes or non-DEHP bags at 25°C and 37°C. Stability testing should include pH monitoring, visual inspection for discoloration, and HPLC quantification. Protect solutions from light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data across studies (e.g., varying sterility durations)?

Methodological Answer: Contradictions often arise from differences in materials (e.g., infusion set composition) or storage protocols. To address this:

  • Replicate conditions from conflicting studies (e.g., temperature, container material).
  • Use accelerated stability testing (e.g., 40°C/75% RH) to model degradation pathways.
  • Validate sterility with membrane filtration and thioglycolate broth cultures, noting that sterility durations range from 7–14 days depending on preservative use .

Q. What methodologies are employed for impurity profiling of this compound in pharmaceutical preparations?

Methodological Answer: Impurity analysis requires:

  • Sample preparation : Dilute in a methanol-water mixture (1:1) and filter (0.22 µm).
  • Chromatography : Use a gradient HPLC method with a phenyl-hexyl column and UV/fluorescence detection. System suitability solutions spiked with related compounds (e.g., hydromorphone Related Compound A) confirm resolution.
  • Quantitation : Calculate impurities against a 0.4 µg/mL quantitation limit solution, ensuring compliance with ICH Q3B guidelines .

Q. How should clinical studies be designed to assess hydromorphone’s adverse events during interventional procedures?

Methodological Answer:

  • Study Design : Prospective case series with pre/post-administration pain scores (e.g., visual analog scale) and continuous monitoring of vital signs.
  • Adverse Event Capture : Use standardized tools like the CTCAE v5.0 for nausea, sedation, and respiratory depression.
  • Statistical Analysis : Apply multivariate regression to adjust for confounders (e.g., comorbidities, concurrent medications) .

Q. What statistical approaches are optimal for comparing hydromorphone’s efficacy against other opioids in chronic pain models?

Methodological Answer:

  • Non-inferiority trials with morphine as an active comparator.
  • Primary Endpoint : Time-to-meaningful pain relief (analyzed via Kaplan-Meier curves).
  • Power Analysis : Ensure adequate sample size (e.g., n=200/group) to detect a 15% difference in efficacy.
  • Data Interpretation : Use mixed-effects models to account for repeated measures and dropout rates .

Q. What regulatory considerations apply when designing preclinical studies for this compound as a New Chemical Entity (NCE)?

Methodological Answer: For NCE designation under FDA guidelines:

  • Conduct dose-range finding studies in two species (rodent and non-rodent).
  • Include toxicokinetic analyses (Cmax, AUC) in 28-day repeated-dose toxicity trials.
  • Address GAIN (Generating Antibiotic Incentives Now) criteria by demonstrating efficacy in unmet needs (e.g., opioid-tolerant populations) .

Note on Citations :

  • References like , and highlight experimental protocols from peer-reviewed studies.
  • Regulatory guidance and clinical trial design are anchored in authoritative reports.
  • Methodological rigor ensures reproducibility and compliance with ethical/regulatory standards .

Properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILEZUETWRSHC-NRGUFEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991291
Record name Hydromorphone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-68-1
Record name Hydromorphone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydromorphone hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydromorphone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydromorphone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROMORPHONE HYDROCHLORIDE
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Retrosynthesis Analysis

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